molecular formula C14H8F2 B1312091 1,2-Bis(4-fluorophenyl)ethyne CAS No. 5216-31-9

1,2-Bis(4-fluorophenyl)ethyne

Cat. No. B1312091
CAS RN: 5216-31-9
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethyne is a chemical compound with the IUPAC name 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene . It has a molecular weight of 214.21 .


Molecular Structure Analysis

The InChI code for 1,2-Bis(4-fluorophenyl)ethyne is 1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H . This indicates that the compound has a structure consisting of two fluorophenyl groups connected by an ethyne group.

Scientific Research Applications

Organic Electronics

  • Scientific Field : Organic Electronics
  • Application Summary : 1,2-Bis(4-fluorophenyl)ethyne has been used in the synthesis of copolymers for use in organic field-effect transistors (OFETs) . These devices are a type of transistor that utilize an organic semiconductor in their construction.
  • Methods of Application : The copolymers were synthesized using thiophene (PBPT), thieno [3,2-b]thiophene (PBPTT) and dithieno [3,2-b:2′,3′-d]thiophene (PBPDT) moieties . The optical characteristics, morphology, and orientation of these copolymers were studied, and they were then applied in flexible OFET devices .
  • Results or Outcomes : The copolymer PBPTT showed interesting properties, such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect . Moreover, PBPTT was successfully used to fabricate ambient stable and high performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .

Organic Synthesis Intermediates

  • Scientific Field : Organic Synthesis
  • Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can be used as an intermediate in organic synthesis . This means it can be used in the production of a variety of different organic compounds.
  • Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired product .
  • Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired product. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different organic compounds .

Pharmaceutical Intermediates

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can also be used as an intermediate in the synthesis of pharmaceuticals . This could potentially enable the production of a variety of different drugs.
  • Methods of Application : As with organic synthesis, the specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired drug .
  • Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired drug. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different pharmaceuticals .

Intermediates of Liquid Crystals

  • Scientific Field : Material Science
  • Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can be used as an intermediate in the synthesis of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in display technologies (LCDs), thermometers, and in many other applications.
  • Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired liquid crystal .
  • Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired liquid crystal. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different liquid crystals .

Photophysical and Fluorescence Properties

  • Scientific Field : Photophysics
  • Application Summary : 1,2-Bis(4-fluorophenyl)ethyne has been found to have photophysical and fluorescence properties . This means it can absorb light and re-emit it, making it potentially useful in a variety of applications such as sensors, bioimaging, and optoelectronics.
  • Methods of Application : The specific methods of application would depend on the particular application. For example, in a sensor application, 1,2-Bis(4-fluorophenyl)ethyne could be incorporated into a device that measures changes in the intensity of its fluorescence in response to changes in its environment .
  • Results or Outcomes : The outcomes would vary depending on the specific application. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne could potentially enable the development of a wide range of photophysical and fluorescence-based applications .

Safety And Hazards

The safety information available indicates that 1,2-Bis(4-fluorophenyl)ethyne may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUXLCRPYMGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412514
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-fluorophenyl)ethyne

CAS RN

5216-31-9
Record name 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To potassium t-butoxide (1.5 g, 13.4 mmol) in DMF (15 mL) at 75° C. was added as quickly as possible and all at once [(4-fluorophenyl)methyl]-1H-benzotriazole (1.14 g, 5 mmol) and (4-fluorophenyl)methylenebenzenamine (1.00 g, 5 mmol) dissolved in DMF (10 mL). Within a minute the solution is poured into ice-cold water (75 mL) crystallizing the title compound which was filtered and then chromatographed (PE). The acetylene 0.54 g (50%) recrystallizes as needles: mp 95°-96° C. (MeOH); (lit.1 94°-95° C.).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser, placed inside a heating mantle, was charged with 1-ethynyl-4-fluorobenzene (500 g, 4.165 Mol), 1-fluoro-4-iodobenzene (715 g, 3.23 Mol), 22.5 g of dichlorobis(triphenylphosphine)palladium[II] catalyst, 6 g of copper[I] iodide, 8 g of triphenylphosphine, and 800 mL of anhydrous triethylamine. This was heated to reflux (~88° C. ) with stirring. Heating continued for 1 hour after which a gas chromatograph sample showed <1% starting material remained. The reaction mixture was cooled and the copious precipitate was filtered. The solids were washed with dry triethylamine. The combined triethylamine solutions were concentrated on the rotary evaporator and the brown residue was taken up in a minimum of dichloromethane. This was placed on a silica gel plug (about 1.5 kg) and eluted with hexanes (8L). The hexane fractions were concentrated on the rotary evaporator. The solid was recrystallized from methanol. The recrystallized solid, now a pale yellow material, was taken up in portions with hexane and the solution run through another silica gel plug (about 2 kg). The first 8L were clear, the next 16L (using recycled hexane) were yellow. The clear solutions were combined and stripped of solvent to yield a white solid. The yellow solutions were run through another clean silica gel plug to give a clear solution. This was stripped of solvent to give a white solid. The white solids were combined and dried to constant weight in a vacuum oven giving 648 g of the final product. (73% yield, m.p. 95°-97° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
715 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium[II]
Quantity
22.5 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JH Li, Q Huang, SY Wang, SJ Ji - Organic letters, 2018 - ACS Publications
S 3 •– -mediated [1 + 2 + 2] and [1 + 3 + 1] cycloaddition reactions of aromatic alkynes to give tetraphenylthiophene and 2-benzylidenetetrahydrothiophene derivatives via two C–S bond …
Number of citations: 49 pubs.acs.org
K Yuan, RJ Kahan, C Si, A Williams, S Kirschner… - Chemical …, 2020 - pubs.rsc.org
The synthesis of a range of brominated-Bn-containing (n = 1, 2) polycyclic aromatic hydrocarbons (PAHs) is achieved simply by reacting BBr3 with appropriately substituted alkynes via …
Number of citations: 30 pubs.rsc.org
T Li, J Zhang, C Cui - Chemistry–An Asian Journal, 2017 - Wiley Online Library
The reaction of an NHC‐stabilized silole silylene (1, 1‐silacyclopentadienylidene) with one equivalent of internal acetylenes resulted in the formation of NHC‐stabilized 1‐silabicyclo[3.2…
Number of citations: 9 onlinelibrary.wiley.com
E Cho, A Jayaraman, J Lee, KC Ko… - Advanced Synthesis & …, 2019 - Wiley Online Library
Internal alkynes reacted with dibromoisocyanuric acid/H 2 O to afford α,α‐dibromoketone and 1,2‐diketone derivatives. Diarylalkynes with activating groups provided 1,2‐diketone …
Number of citations: 21 onlinelibrary.wiley.com
T Iwamoto, K Shibuya, T Takakuwa, T Kuwabara… - …, 2022 - ACS Publications
We have investigated β-carbon elimination of an alkenylmetal complex to give the corresponding alkyne, a rare type of β-carbon elimination, through the study of the exchange reaction …
Number of citations: 3 pubs.acs.org
K Holzschneider, AP Häring… - European Journal of …, 2019 - Wiley Online Library
We describe the synthesis and reactivity of a new class of diazidated compounds: the 2,2‐diazido‐1,2‐diarylethanones. The diazides are easily accessible from 1,2‐diarylethanones …
DR Hou, TC Kuan, YK Li, R Lee, KW Huang - Tetrahedron, 2010 - Elsevier
A combined experimental and theoretical study of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions is presented and various electronic analyses were conducted to …
Number of citations: 47 www.sciencedirect.com
S Peng, S Liu, S Zhang, S Cao, J Sun - Organic letters, 2015 - ACS Publications
Polyheteroaromatic compounds are potential optoelectronic conjugated materials due to their electro- and photochemical properties. Transition-metal-catalyzed multiple C–H activation …
Number of citations: 63 pubs.acs.org
J Zhang, Q Xu, J Fan, L Zhou, N Liu, L Zhu… - Organic Chemistry …, 2021 - pubs.rsc.org
Herein, we present the first Pd(II)-catalyzed atroposelective dual C–H annulative strategy for the assembly of axially chiral aldehyde frameworks using commercially available amino …
Number of citations: 14 pubs.rsc.org
W Lee, C Shin, SE Park, JM Joo - The Journal of Organic …, 2019 - ACS Publications
Thiazole-containing π-conjugated moieties are important structural units in the development of new electronic and photochromic materials. We have developed a Pd-catalyzed syn-…
Number of citations: 22 pubs.acs.org

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